molecular formula C20H15BrN2O4S B3867520 [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B3867520
M. Wt: 459.3 g/mol
InChI Key: YJZBLEPOLMMYFT-UUYOSTAYSA-N
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Description

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a bromobenzoyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromobenzoyl hydrazine. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the hydrazone derivative. Finally, the thiophene-2-carboxylate moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

In biological research, [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a fluorescent probe for imaging applications .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate apart is its combination of a thiophene ring with a bromobenzoyl and methoxyphenyl group. This unique structure provides distinct electronic and steric properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-26-17-11-13(4-9-16(17)27-20(25)18-3-2-10-28-18)12-22-23-19(24)14-5-7-15(21)8-6-14/h2-12H,1H3,(H,23,24)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBLEPOLMMYFT-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

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